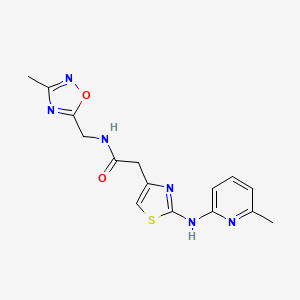

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-9-4-3-5-12(17-9)20-15-19-11(8-24-15)6-13(22)16-7-14-18-10(2)21-23-14/h3-5,8H,6-7H2,1-2H3,(H,16,22)(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQORPTBEGANOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes an oxadiazole ring, a thiazole moiety, and a pyridine derivative. This combination of functional groups is known to contribute to diverse biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives of oxadiazoles have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 µM |

| Compound B | Escherichia coli | 8.33 µM |

| Compound C | Pseudomonas aeruginosa | 13.40 µM |

| Compound D | Candida albicans | 16.69 µM |

In particular, the presence of the oxadiazole and thiazole rings has been linked to enhanced antibacterial properties due to their ability to interfere with microbial cell wall synthesis and function.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of similar compounds. For example, one study demonstrated that certain oxadiazole derivatives exhibited low cytotoxicity against L929 mouse fibroblast cells while maintaining significant antimicrobial activity.

Table 2: Cytotoxicity Results in L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) after 24h |

|---|---|---|

| Compound A | 100 | 92 |

| Compound B | 200 | 68 |

| Compound C | 50 | 96 |

| Compound D | 12 | 109 |

These results indicate that while some derivatives may have cytotoxic effects at higher concentrations, others can stimulate cell viability without significant toxicity.

Structure-Activity Relationship (SAR)

Research into the SAR of compounds containing oxadiazole and thiazole rings has revealed critical insights into their biological activities. Modifications in the side chains and functional groups can significantly alter their potency and selectivity against various pathogens.

Key Findings:

- Oxadiazole Ring : Essential for antimicrobial activity; variations in substituents can enhance or reduce efficacy.

- Thiazole Moiety : Contributes to improved interaction with bacterial enzymes.

- Pyridine Derivatives : Often enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

A notable case study involved synthesizing a series of oxadiazole and thiazole derivatives and evaluating their antimicrobial properties against resistant strains such as MRSA. The findings indicated that specific modifications led to compounds with MIC values lower than traditional antibiotics like ciprofloxacin.

Summary of Case Study Findings:

- Compounds with acetyl substitutions showed enhanced activity against resistant strains.

- Structural modifications led to increased lipophilicity, correlating with improved bioactivity.

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that derivatives with these structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Bacillus cereus | 7.8 | 15.6 |

| Escherichia coli | 15.0 | 30.0 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide has been evaluated in various cancer cell lines. The compound shows promise as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Case Studies

- In Vitro Studies : In one study, the compound demonstrated significant growth inhibition against several cancer cell lines, including SNB19 and OVCAR8, with percent growth inhibitions (PGIs) exceeding 80% .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB19 | 86.61 |

| OVCAR8 | 85.26 |

| HCT116 | 56.53 |

- Mechanism of Action : The proposed mechanism includes the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis in cancer cells . This inhibition leads to disrupted DNA replication and ultimately cell death.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity imparted by the oxadiazole and thiazole rings. Studies indicate that modifications to the compound can enhance its bioavailability, making it a suitable candidate for further development in drug formulation .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole and thiazole cores. Key steps include:

- Oxadiazole ring formation : Use of carboxamide precursors cyclized under dehydrating conditions (e.g., phosphorus oxychloride) .

- Thiazole-amine coupling : Reacting 2-aminothiazole derivatives with activated pyridine intermediates (e.g., chloroacetamide derivatives) in polar aprotic solvents like DMF, with bases (e.g., K₂CO₃) to facilitate nucleophilic substitution .

- Acetamide linkage : Final coupling via Schotten-Baumann conditions (e.g., chloroacetyl chloride with amine intermediates) under reflux . Reaction optimization requires precise control of temperature (70–120°C), solvent polarity, and pH to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- Chromatography : TLC for reaction monitoring and HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of oxadiazole and thiazole substituents (e.g., pyridine coupling at C2 of thiazole) .

- HRMS : Validate molecular formula and detect isotopic patterns .

- Elemental analysis : Match calculated vs. experimental C/H/N/S percentages to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

SAR strategies involve:

- Core modifications : Compare analogs with substituted oxadiazoles (e.g., 3-methyl vs. 3-phenyl) or thiazole variants (e.g., 6-methylpyridine vs. 4-chlorophenyl). Assess impacts on enzyme inhibition (e.g., kinase assays) or antimicrobial activity .

- Functional group substitutions : Replace the acetamide linker with sulfonamide or urea groups to evaluate binding affinity changes .

- Bioisosteric replacements : Substitute thiazole with triazole or pyrimidine rings to study metabolic stability . Use molecular docking to correlate structural features (e.g., oxadiazole planarity) with target interactions (e.g., hydrophobic pockets in enzymes) .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

Contradictions often arise from:

- Structural nuances : For example, 3-methyl substitution on oxadiazole may enhance metabolic stability compared to bulkier groups, explaining divergent cytotoxicity profiles .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .

- Solubility effects : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability across studies . Cross-validate data via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What are the recommended methods for assessing interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein stabilization .

Q. How can computational methods be integrated into studying this compound’s reactivity?

- DFT calculations : Predict reaction pathways (e.g., cyclization barriers during oxadiazole synthesis) .

- MD simulations : Model interactions with lipid bilayers to predict membrane permeability .

- ADMET prediction tools : Use SwissADME or pkCSM to optimize logP, CYP450 inhibition, and hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。